Ethanol, 2-((4-methoxy-2-nitrophenyl)amino)-
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Overview
Description
2-Nitro-N-hydroxyethyl-p-anisidine is a chemical compound with the molecular formula C9H12N2O4 and a molecular weight of 212.203 g/mol. It is also known by its common name, 2-(4-methoxy-2-nitroanilino)ethanol. This compound is characterized by its nitro group (-NO2) and hydroxyethyl group (-CH2CH2OH) attached to the p-anisidine structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: . The nitration reaction is usually carried out using concentrated nitric acid in the presence of a sulfuric acid catalyst under controlled temperature conditions to avoid over-nitration.
Industrial Production Methods: In an industrial setting, the production of 2-Nitro-N-hydroxyethyl-p-anisidine may involve large-scale nitration reactors with precise temperature and pressure controls to ensure consistent product quality. The hydroxyethyl group can be introduced using ethylene oxide in a subsequent reaction step.
Chemical Reactions Analysis
Types of Reactions: 2-Nitro-N-hydroxyethyl-p-anisidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.
Reduction: Reducing agents like tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH3COOH) can be employed to reduce the nitro group to an amine.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The oxidation of 2-Nitro-N-hydroxyethyl-p-anisidine can yield corresponding nitroso and oxime derivatives.
Reduction: Reduction of the nitro group can produce 2-amino-N-hydroxyethyl-p-anisidine.
Substitution: Substitution reactions can lead to the formation of various substituted anisidines.
Scientific Research Applications
2-Nitro-N-hydroxyethyl-p-anisidine has several scientific research applications across different fields:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound can be employed in biochemical studies to investigate enzyme mechanisms and interactions.
Industry: It is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which 2-Nitro-N-hydroxyethyl-p-anisidine exerts its effects involves its interaction with molecular targets and pathways. The nitro group can act as an electrophile, reacting with nucleophiles in biological systems. The hydroxyethyl group can participate in hydrogen bonding and other interactions, influencing the compound's biological activity.
Comparison with Similar Compounds
p-Nitroaniline
2-Nitroaniline
4-Nitrophenol
2-Nitrophenol
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Properties
CAS No. |
57524-53-5 |
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Molecular Formula |
C9H12N2O4 |
Molecular Weight |
212.20 g/mol |
IUPAC Name |
2-(4-methoxy-2-nitroanilino)ethanol |
InChI |
InChI=1S/C9H12N2O4/c1-15-7-2-3-8(10-4-5-12)9(6-7)11(13)14/h2-3,6,10,12H,4-5H2,1H3 |
InChI Key |
WCBLXRCPLCDWCS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)NCCO)[N+](=O)[O-] |
Origin of Product |
United States |
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